Cyanidin 3-arabinoside

Descripción general

Descripción

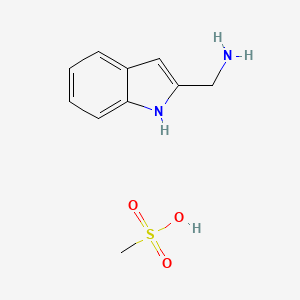

Cyanidin 3-arabinoside (Cya-3-Ara) is a type of anthocyanin, a naturally occurring phenolic compound found in various fruits and vegetables. It is known for its colorant properties and has been identified in the flowers of the azalea cultivar "Red Wing" . Cya-3-Ara has been studied for its biological activities, including its role as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which is an important target for type 2 diabetes treatment . It has also been shown to promote glycogen synthesis through the IRS-1/PI3K/Akt/GSK3β pathways, suggesting its potential in improving insulin sensitivity .

Synthesis Analysis

The synthesis of cyanidin 3-O-beta-D-glucoside, a related compound to Cya-3-Ara, has been achieved through a biomimetic oxidation route starting from (+)-catechin. This process involves glucosylation of the 3-OH group and oxidation and dehydration to form a key intermediate, which is then deprotected and oxidized to yield the final product . Although this synthesis is for a glucoside rather than an arabinoside, the methodology provides insight into the potential synthetic pathways for creating similar anthocyanin compounds.

Molecular Structure Analysis

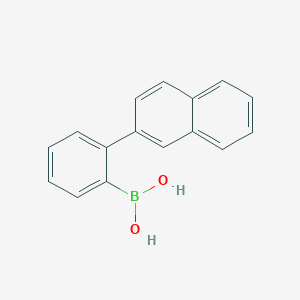

The molecular structure of Cya-3-Ara is characterized by the presence of an arabinose sugar moiety attached to the cyanidin aglycone. The structure-activity relationship (SAR) between anthocyanins and PTP1B inhibition has been investigated, revealing that the specific glycosidic linkage and the sugar moiety play a crucial role in the compound's biological activity . The molecular docking studies have shown that anthocyanins, including Cya-3-Ara, have high selectivity for PTP1B inhibition .

Chemical Reactions Analysis

Cya-3-Ara has been shown to interact with various biological pathways, particularly those involved in glucose metabolism and insulin signaling. It inhibits PTP1B, which leads to an increase in insulin sensitivity and promotes glycogen synthesis . Additionally, anthocyanins like Cya-3-Ara have been studied for their antioxidant activities, which involve the induction of oxidative stress selectively in leukemic cells, leading to apoptosis without affecting normal cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of Cya-3-Ara contribute to its biological activities. As an anthocyanin, it is known for its antioxidant properties, which play a role in its protective effects against protein glycation and oxidation . These antioxidant properties are also implicated in the vasorelaxant actions of Cya-3-Ara, which have been observed in rat aorta and mesenteric arterial bed . The compound's inherent vasorelaxation is endothelium-dependent and mediated primarily through nitric oxide .

Aplicaciones Científicas De Investigación

Identification and Characterization

- Cyanidin 3-Arabinoside in Plants: this compound has been identified in various plants, such as azaleas, Vaccinium japonicum, and in the Poaceae family. It's often found alongside other anthocyanins, highlighting its role in plant pigmentation and potential health benefits (Asen & Budin, 1966); (Andersen, 1987); (Clifford & Harborne, 1967).

Analytical Methods

- Detection in Cranberry Products: A study developed an HPLC method for detecting and quantifying this compound in cranberry products, emphasizing its significance in food analysis and quality control (Brown & Shipley, 2011).

Antioxidant Activities

- Inhibitory Effect on Liposome Oxidation: this compound demonstrated potent antioxidant activities, suggesting its potential role in protecting against oxidative stress (Gabrielska & Oszmiański, 2005).

Interaction with Other Compounds

- Anthocyanins in Black Currants: Research has shown that this compound is one of the anthocyanins present in black currants, indicating its contribution to the pigmentation and potential health properties of these fruits (Slimestad & Solheim, 2002).

Potential Therapeutic Applications

- Molecular Docking Studies: A recent study conducted in-silico drug-likeness analysis and molecular docking studies of this compound as a natural anticancer compound, suggesting its potential in therapeutic applications (Kurter et al., 2022).

Food Science Applications

- Stability in Food Processing: Research on the stability of this compound during food processing, such as in shredded red onion storage, provides insights into its potential applications in the food industry (Ferreres et al., 1996).

Health Implications

- Inhibitory Activities Against Enzymes: Cyanidin and its glycosides, including this compound, have been investigated for their inhibitory activities against enzymes relevant to diabetes, suggesting their potential role in managing blood sugar levels (Akkarachiyasit et al., 2010).

Mecanismo De Acción

Target of Action

Cyanidin-3-O-arabinoside (C3A) primarily targets dihydrotestosterone (DHT) -sensitive dermal papilla cells (DPCs) located at the base of hair follicles . It also interacts with adenosine monophosphate-activated protein kinase (AMPK) , a cellular energy sensor involved in metabolism and the aging process .

Mode of Action

C3A suppresses DHT-induced DPC senescence by modulating p38-dependent ER-mitochondria contacts . It effectively decreases DHT-induced mitochondrial reactive oxygen species (mtROS) accumulation in DPCs . C3A also blocks excessive mitochondrial calcium accumulation . Furthermore, it inhibits p38-mediated voltage-dependent anion channel 1 (VDAC1) expression that contributes to mitochondria-associated ER membrane (MAM) formation and transfer of calcium via VDAC1–IP3R1 interactions . In addition, C3A activates AMPK, thereby suppressing hepatic gluconeogenesis through the inhibition of gluconeogenic gene expression .

Biochemical Pathways

C3A affects the DHT signaling pathway in DPCs . DHT, produced by 5-α-reductase in human hair DPCs, causes DPC senescence in androgenetic alopecia (AGA) through mitochondrial dysfunction . C3A’s action on this pathway results in the reduction of MAM formation and mitochondrial dysfunction . It also influences the AMPK signaling pathway , suppressing hepatic gluconeogenesis .

Pharmacokinetics

The absorption and bioavailability of C3A and its metabolites have increased, and their interaction with gut microorganisms may boost their health effects . The in vivo bioavailability of these compounds is relatively low in comparison to their more stable metabolites . After consumption, these bioactives are subjected to substantial transformations in the human body .

Result of Action

C3A effectively decreases DHT-induced mtROS accumulation in DPCs, reversing the DHT-induced DPC senescence . It also blocks excessive mitochondrial calcium accumulation . In AGA mouse models, C3A restores DHT-induced hair growth deceleration, activating hair follicle stem cell proliferation .

Action Environment

C3A is found in a wide range of fruits and vegetables, and we consume considerable amounts of these compounds regularly via plant-based diets . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of other compounds, pH, temperature, and light exposure.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

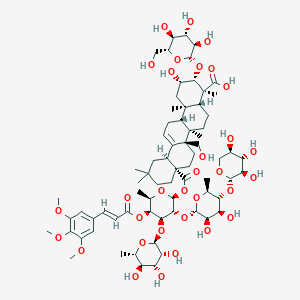

(2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17-,18+,20-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTBMTXABUAMJS-HAHUOHMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111613-04-8 | |

| Record name | Cyanidin 3-arabinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111613048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYANIDIN 3-ARABINOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8YZ321E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Tert-butyl 2-ethyl 6,7-dihydrofuro[3,2-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B3026705.png)

![2-Thiophenecarboxamide, 5-chloro-N-[(3R,5S)-5-(4-morpholinylcarbonyl)-1-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)carbonyl]-3-pyrrolidinyl]-](/img/structure/B3026709.png)